2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide
Description
Properties
Molecular Formula |
C9H13IN4O |
|---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H13IN4O/c10-6-3-12-14(4-6)5-8(9(11)15)13-7-1-2-7/h3-4,7-8,13H,1-2,5H2,(H2,11,15) |
InChI Key |
VQUIPFNSGHWHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CN2C=C(C=N2)I)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amidation: The iodinated pyrazole is reacted with 2-bromo-3-chloropropionamide to form the desired product. This step typically requires a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (potassium carbonate, sodium hydroxide), solvents (dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, sodium hypochlorite), solvents (water, acetonitrile).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Coupling Reactions: Palladium catalysts, bases (potassium carbonate, cesium carbonate), solvents (dimethylformamide, toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Scientific Research Applications
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The cyclopropylamino group and the iodo-substituted pyrazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone
Key Differences :
- Backbone: The target compound features a propanamide chain, whereas the analog (CAS: 946386-88-5) contains an indeno-pyrazole fused ring system with a hydrazone group.
- Substituents : The iodine atom in the target compound may enhance halogen bonding in target interactions, contrasting with the cyclohexyl group in the analog, which likely contributes to lipophilicity .
- Toxicity Data: While toxicological data for 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide are unavailable, the analog’s safety data sheet highlights incomplete toxicological profiling, suggesting caution in handling .
Computational and Crystallographic Insights
SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography, including refinement of halogenated compounds.
Data Table: Comparative Analysis
Biological Activity
The compound 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Molecular Details
- Molecular Formula : C₉H₁₃IN₄O
- Molecular Weight : 320.13 g/mol
- Structural Features :
- Cyclopropylamino group
- 4-Iodo-1H-pyrazole moiety
The presence of iodine in the pyrazole ring is particularly significant as it may enhance the compound's biological activity and therapeutic potential.
Research indicates that 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide may act as a modulator of purinergic receptors, which are implicated in various physiological processes, including inflammation and thrombosis. Its structural characteristics suggest that it could inhibit platelet aggregation, making it a candidate for treating thromboembolic disorders.
Interaction Studies
Preliminary studies have shown that this compound interacts effectively with specific proteins involved in inflammatory responses. These interactions may lead to modulation of their activity, which is crucial for potential therapeutic applications in inflammatory diseases and pain management.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Iodo-1H-pyrazol-1-yl)propanamide | Iodo-substituted pyrazole | Antiplatelet activity |
| 3-(4-trifluoromethyl)-1H-pyrazole | Trifluoromethyl group | Anticancer properties |
| 5-amino-1H-pyrazole | Amino group on pyrazole | Anti-inflammatory effects |
The cyclopropylamino group combined with the iodo-substituent enhances the pharmacological profile of 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide , differentiating it from other compounds.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant anti-inflammatory and analgesic properties. For instance, derivatives of pyrazole compounds have been shown to effectively inhibit certain inflammatory pathways, suggesting that 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide may also possess similar capabilities .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anti-inflammatory agents : Modulating inflammatory responses could provide relief in conditions such as arthritis.
- Antithrombotic agents : Inhibiting platelet aggregation may reduce the risk of thromboembolic events.
Further research is needed to elucidate the pharmacokinetic properties and detailed mechanisms of action to fully understand its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the pyrazole core by iodinating 1H-pyrazole at the 4-position using iodine and a suitable oxidizing agent (e.g., N-iodosuccinimide).
- Step 2 : Introduce the cyclopropylamine moiety via nucleophilic substitution or reductive amination.
- Step 3 : Couple the intermediates using a Michael addition (e.g., acrylamide derivatives reacting with amines) or amide bond formation (e.g., EDC/HOBt coupling) .
- Purification : Use column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Purity : Assess via HPLC (C18 column, acetonitrile/water gradient) or LC-MS to confirm molecular weight .
- Structural Confirmation :
- NMR : Analyze / NMR for cyclopropyl, pyrazole, and amide protons/carbons.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination .
- FT-IR : Validate amide C=O stretch (~1650 cm) and pyrazole ring vibrations.
Q. What are the key physicochemical properties influencing experimental design?
- Methodological Answer :
- LogP/LogD : Measure experimentally via shake-flask method (pH 5.5–7.4) or predict using software (e.g., ACD/Labs). Reported LogP values for similar pyrazole-propanamide derivatives range from 0.79–1.22 .
- Solubility : Use DMSO for stock solutions; adjust pH or employ co-solvents (e.g., PEG-400) for aqueous assays.
- Polar Surface Area (PSA) : Calculate PSA (~91–96 Ų) to predict membrane permeability .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amidation efficiency.
- Catalysis : Employ Pd catalysts for C–N coupling or enzyme-mediated amidation to reduce byproducts.
- Kinetic Analysis : Use DOE (Design of Experiments) to optimize temperature, stoichiometry, and reaction time .
- Contingency : Address iodine instability by conducting reactions under inert atmosphere .
Q. What strategies resolve contradictions in reported LogP/biological activity data?
- Methodological Answer :
- Data Validation : Cross-check experimental LogP (shake-flask) with computational models (e.g., MarvinSuite) .
- Biological Assays : Replicate antiproliferative or antiviral studies (e.g., anti-HIV-1 protocols from ) under standardized conditions.
- Meta-Analysis : Compare structural analogs (e.g., 3-(pyrazol-1-yl)propanamide derivatives) to identify substituent effects on activity .
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., kinases, viral proteases) based on PDB ligands (e.g., 4Z8 in ).
- MD Simulations : Run GROMACS simulations to assess stability of the cyclopropyl-pyrazole conformation in aqueous vs. lipid environments.
- QSAR : Build models using descriptors like molar refractivity (~97) and H-bond acceptors/donors (4/2) .
Q. What experimental approaches validate the compound’s mechanism of action?
- Methodological Answer :
- Isotope Labeling : Synthesize -labeled cyclopropylamine to track metabolic pathways via LC-MS.
- Kinetic Studies : Measure enzyme inhibition (e.g., HIV-1 reverse transcriptase) using fluorescence-based assays .
- Target Engagement : Use SPR (Surface Plasmon Resonance) to quantify binding affinity to proposed targets.
Q. How should researchers address low solubility in in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
